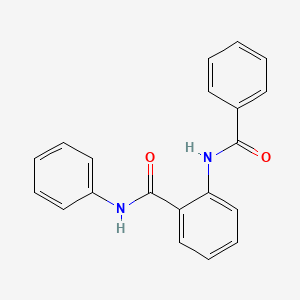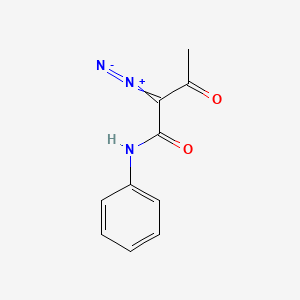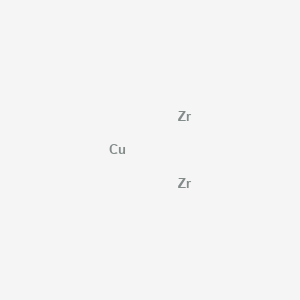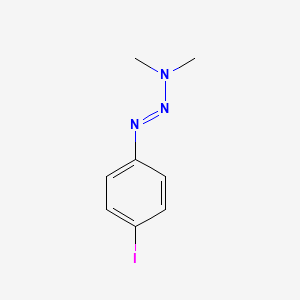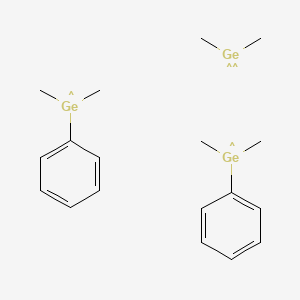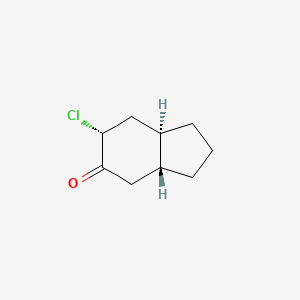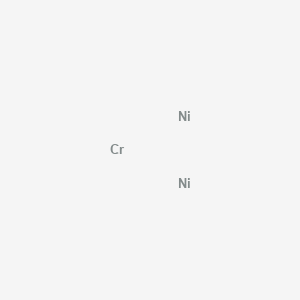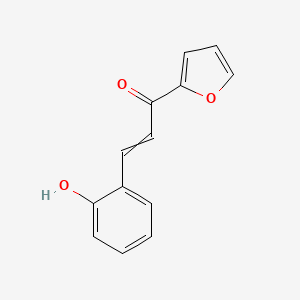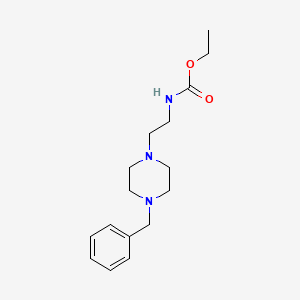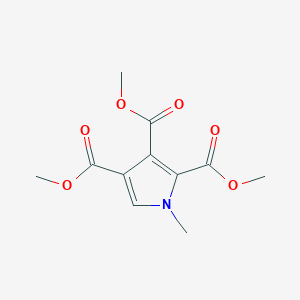
2-(Propan-2-yl)-1,3-dioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propan-2-yl)-1,3-dioxepane is an organic compound that belongs to the class of dioxepanes These compounds are characterized by a seven-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,3-dioxepane typically involves the cyclization of appropriate diols or hydroxy ethers. One common method is the acid-catalyzed cyclization of 1,3-dihydroxypropan-2-yl derivatives. The reaction conditions often require a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the cyclization reaction. This method allows for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
2-(Propan-2-yl)-1,3-dioxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(Propan-2-yl)-1,3-dioxepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism by which 2-(Propan-2-yl)-1,3-dioxepane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
1,4-Dioxane: Another six-membered ring compound with two oxygen atoms, but with different reactivity due to the ring size.
2-(Propan-2-yl)-1,3-dioxolane: A five-membered ring analog with an isopropyl group.
Uniqueness
2-(Propan-2-yl)-1,3-dioxepane is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
15351-37-8 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
2-propan-2-yl-1,3-dioxepane |
InChI |
InChI=1S/C8H16O2/c1-7(2)8-9-5-3-4-6-10-8/h7-8H,3-6H2,1-2H3 |
InChIキー |
MFKPLBUNJMEBRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1OCCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)

